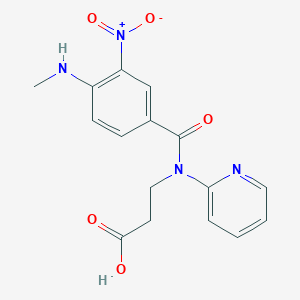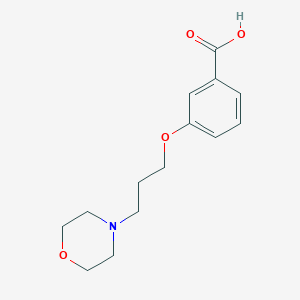![molecular formula C14H15F2NO2 B14906991 Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14906991.png)
Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate: is a compound that features a unique bicyclo[1.1.1]pentane core structure. This bicyclic framework is known for its rigidity and three-dimensional shape, which can impart unique physical and chemical properties to the molecules that contain it. The presence of the difluoromethyl group further enhances the compound’s chemical stability and reactivity, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of strong bases or radical initiators to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the direct reaction of the appropriate isocyanate with the difluoromethyl-substituted bicyclo[1.1.1]pentane derivative . This method allows for the efficient production of the compound in large quantities, which is essential for its application in various fields.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure can impart desirable properties to the resulting compounds, such as increased stability and reactivity .
Biology and Medicine: The compound’s rigid bicyclic structure makes it a valuable bioisostere for drug design. It can be used to replace less stable or more reactive groups in drug molecules, potentially improving their pharmacokinetic and pharmacodynamic properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with enhanced mechanical and thermal properties. Its incorporation into polymers or other materials can lead to products with improved performance characteristics .
Mécanisme D'action
The mechanism of action of Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Benzyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- Benzyl (3-(methyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- Benzyl (3-(chloromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
Comparison: Compared to these similar compounds, Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is unique due to the presence of the difluoromethyl group. This group can enhance the compound’s chemical stability and reactivity, making it more suitable for certain applications. Additionally, the difluoromethyl group can influence the compound’s pharmacokinetic properties, potentially leading to improved drug-like characteristics .
Propriétés
Formule moléculaire |
C14H15F2NO2 |
|---|---|
Poids moléculaire |
267.27 g/mol |
Nom IUPAC |
benzyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C14H15F2NO2/c15-11(16)13-7-14(8-13,9-13)17-12(18)19-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,18) |
Clé InChI |
XDSWMRHQUCMWTD-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


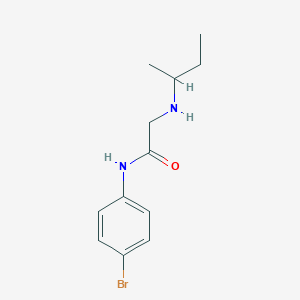

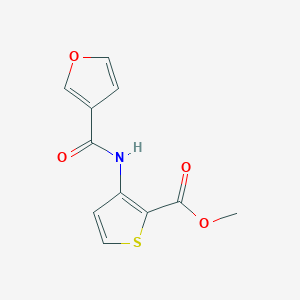
![1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14906946.png)
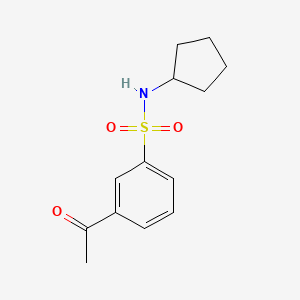
![N-(furan-2-ylmethyl)-2-[(7-propyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14906952.png)

![3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B14906961.png)
![2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B14906969.png)


